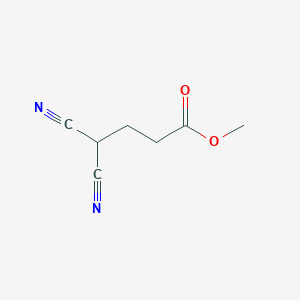
Methyl 4,4-dicyanobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4,4-dicyanobutanoate is an organic compound with the molecular formula C7H8N2O2. It is characterized by the presence of two cyano groups (-CN) attached to the fourth carbon of a butanoate ester. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 4,4-dicyanobutanoate can be synthesized through various methods. One common approach involves the reaction of malononitrile with methyl acrylate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Michael addition followed by cyclization and subsequent esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process typically includes steps for purification, such as recrystallization or distillation, to obtain the compound in high purity.
化学反应分析
Types of Reactions: Methyl 4,4-dicyanobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of diamines.
Substitution: Formation of substituted nitriles or amides.
科学研究应用
Methyl 4,4-dicyanobutanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as an intermediate in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 4,4-dicyanobutanoate involves its reactivity with various nucleophiles and electrophiles. The cyano groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound serves as an intermediate or a starting material.
相似化合物的比较
Methyl 4,4-dimethoxybutanoate: Similar ester structure but with methoxy groups instead of cyano groups.
Methyl 4,4-dicyanopentanoate: Similar structure with an additional carbon in the chain.
Ethyl 4,4-dicyanobutanoate: Similar structure with an ethyl ester instead of a methyl ester.
Uniqueness: Methyl 4,4-dicyanobutanoate is unique due to the presence of two cyano groups, which impart distinct reactivity and properties compared to other similar compounds. This makes it a valuable compound in synthetic organic chemistry and various research applications.
属性
CAS 编号 |
111372-86-2 |
|---|---|
分子式 |
C7H8N2O2 |
分子量 |
152.15 g/mol |
IUPAC 名称 |
methyl 4,4-dicyanobutanoate |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6(4-8)5-9/h6H,2-3H2,1H3 |
InChI 键 |
VKOWXLGJRIQGOC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


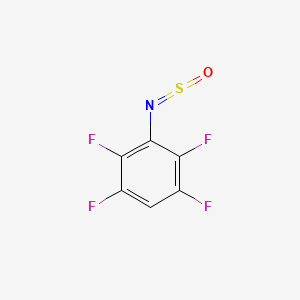
![3-{1-[(Trimethylsilyl)oxy]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14322224.png)

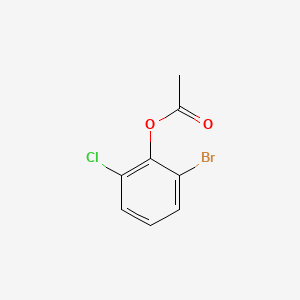
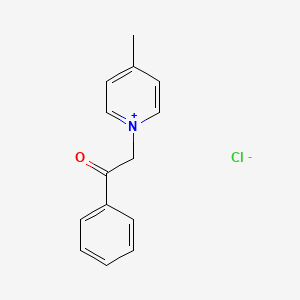

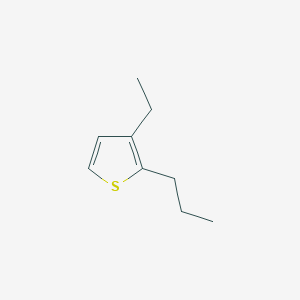
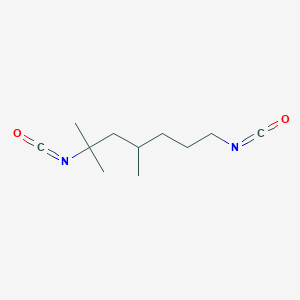
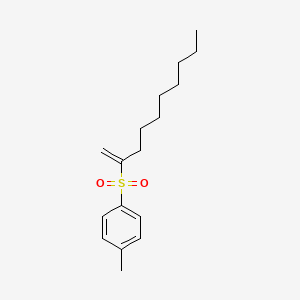
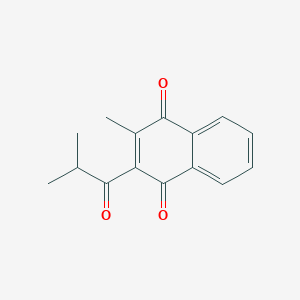
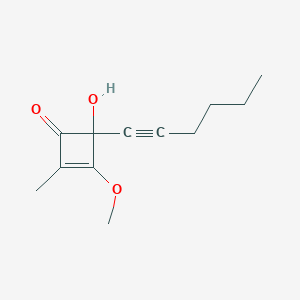
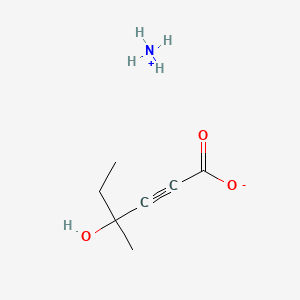

![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
